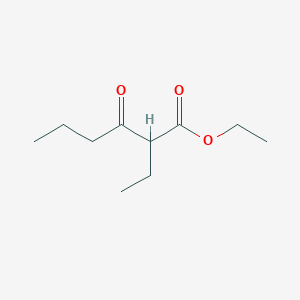

Ethyl 2-ethyl-3-oxohexanoate

Description

Ethyl 2-ethyl-3-oxohexanoate (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₁₈O₃) is a β-keto ester characterized by a hexanoate backbone with an ethyl group at the 2-position and a ketone at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cyclization reactions to produce cyclohexenone derivatives, as demonstrated in its application for synthesizing 2,6-diethyl-4-methyl-2-cyclohexenone with a 70% yield under optimized conditions . Its reactivity stems from the electron-withdrawing ketone group, which facilitates enolate formation and subsequent nucleophilic additions.

Properties

CAS No. |

5331-82-8 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2-ethyl-3-oxohexanoate |

InChI |

InChI=1S/C10H18O3/c1-4-7-9(11)8(5-2)10(12)13-6-3/h8H,4-7H2,1-3H3 |

InChI Key |

BAALUFHWWQUIJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(CC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-3-oxohexanoate can be synthesized through the esterification of 2-ethyl-3-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

2.1. Reduction Reactions

The ketone group undergoes reduction to form alcohols. Common reducing agents include:

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Mechanism : Nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation.

2.2. Nucleophilic Addition

The electrophilic carbonyl carbon reacts with nucleophiles (e.g., hydrazines, amines):

-

Hydrazone formation : Reaction with hydrazine derivatives yields hydrazones.

-

Enamine synthesis : Reaction with secondary amines produces enamines, which are intermediates in further transformations.

2.3. Hydrolysis

Under acidic or basic conditions, the ester group hydrolyzes to form:

-

2-ethyl-3-oxohexanoic acid (acidic hydrolysis).

-

Sodium salt of 2-ethyl-3-oxohexanoate (basic hydrolysis).

2.4. β-Oxidation

While not directly studied for this compound, analogs like 2-ethylhexanoic acid undergo β-oxidation in biological systems, yielding metabolites such as 3-oxo-2-ethylhexanoic acid . This pathway suggests potential metabolic breakdown routes for Ethyl 2-ethyl-3-oxohexanoate.

Mechanism of Nucleophilic Addition

-

Electrophilic carbonyl : The ketone carbonyl carbon becomes partially positive, attracting nucleophiles.

-

Nucleophilic attack : The nucleophile (e.g., amine) attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer : Acidic workup stabilizes the product (e.g., hydrazone or enamine).

Stability and Handling

-

Physical state : Colorless liquid with a boiling point ~180°C.

-

Storage : Stable under normal conditions but prone to hydrolysis in acidic/basic environments.

Scientific Research Applications

Ethyl 2-ethyl-3-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-3-oxohexanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. These reactions can influence metabolic pathways and cellular functions .

Comparison with Similar Compounds

Ethyl 3-oxohexanoate (Ethyl Butyrylacetate)

- Molecular Formula : C₈H₁₄O₃

- Structure : Lacks the 2-ethyl substituent, retaining only the 3-keto group.

- Applications : Used in flavor and fragrance industries due to its fruity aroma. Its simpler structure reduces steric hindrance, enhancing reactivity in esterification and condensation reactions compared to branched analogs.

- Key Difference: The absence of the 2-ethyl group lowers molecular weight (158.20 g/mol) and boiling point relative to Ethyl 2-ethyl-3-oxohexanoate .

Mthis compound

- Molecular Formula : C₉H₁₆O₃

- Structure : Methyl ester group instead of ethyl ester, with a 2-ethyl substituent.

- Applications : Similar synthetic utility but with altered solubility and volatility due to the methyl ester. The shorter ester chain may reduce lipophilicity, impacting its use in hydrophobic matrices.

Ethyl 2-methyl-3-oxohexanoate

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate

- Molecular Formula : C₁₀H₁₇BrO₃ (CAS: 184841-14-3)

- Structure : Bromine at the 4-position and two methyl groups at the 2-position.

- Applications: The bromine atom introduces electrophilic reactivity, making it valuable in cross-coupling reactions.

Comparative Data Table

Research Findings and Key Differences

- Reactivity: this compound’s 2-ethyl group introduces steric hindrance, slowing some nucleophilic reactions compared to Ethyl 3-oxohexanoate but stabilizing intermediates in cyclization . The bromine in Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate enables Suzuki-Miyaura coupling, a feature absent in non-halogenated analogs .

Synthetic Utility :

Stability :

- Dimethyl substituents in the brominated analog enhance kinetic stability by shielding the reactive ketone group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.